molecular formula C27H29N3O3 B236776 N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide

N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide

Cat. No. B236776
M. Wt: 443.5 g/mol
InChI Key: RRFVCMMVXLYIDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide, also known as BRL-15572, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of drugs known as selective dopamine D3 receptor antagonists, which have been shown to have potential in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide acts as a selective antagonist of dopamine D3 receptors, which are primarily located in the mesolimbic and mesocortical regions of the brain. By blocking these receptors, N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide is believed to modulate the release of dopamine in these regions, which can have a significant impact on various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects, including the modulation of dopamine release, the regulation of neurotransmitter systems, and the modulation of neuronal activity. These effects have been shown to have potential therapeutic applications in various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide for lab experiments is its high selectivity for dopamine D3 receptors, which allows for more precise targeting of these receptors in experimental settings. However, one of the limitations of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide is its relatively low solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of future directions for research on N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide, including the development of more effective synthesis methods, the investigation of its potential therapeutic applications in various neurological and psychiatric disorders, and the exploration of its potential as a tool for studying dopamine D3 receptor function in the brain. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide, as well as its potential side effects and toxicity.

Synthesis Methods

The synthesis of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide involves a multi-step process that starts with the reaction of 4-benzoyl-1-piperazine with 4-nitroaniline to produce an intermediate compound. This intermediate compound is then reacted with 2-(2,3-dimethylphenoxy)acetic acid to form the final product, N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide.

Scientific Research Applications

N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, drug addiction, and Parkinson's disease. The compound has been shown to have a high affinity for dopamine D3 receptors, which are believed to play a key role in these disorders.

properties

Product Name

N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide

Molecular Formula

C27H29N3O3

Molecular Weight

443.5 g/mol

IUPAC Name

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide

InChI

InChI=1S/C27H29N3O3/c1-20-7-6-10-25(21(20)2)33-19-26(31)28-23-11-13-24(14-12-23)29-15-17-30(18-16-29)27(32)22-8-4-3-5-9-22/h3-14H,15-19H2,1-2H3,(H,28,31)

InChI Key

RRFVCMMVXLYIDV-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)C

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)C

Origin of Product

United States

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